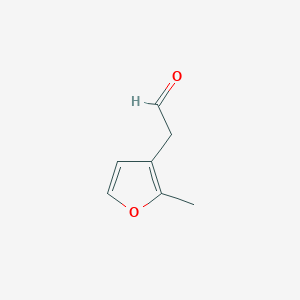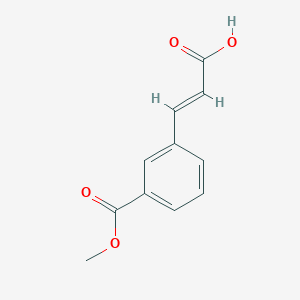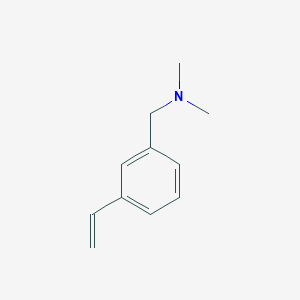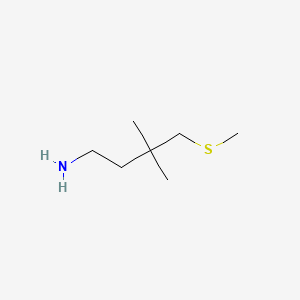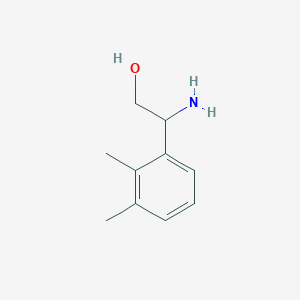
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclohexyl ring with two methyl groups at the 4-position and an ethylamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a methylation reaction to introduce the two methyl groups at the 4-position.
Reduction: The resulting 4,4-dimethylcyclohexanone is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to the amine via a reductive amination process, using reagents such as ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
®-1-(4,4-Dimethylcyclohexyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(4,4-Dimethylcyclohexyl)ethan-1-amine: The racemic mixture containing both enantiomers.
Cyclohexylamine: A simpler analog without the methyl groups, used in various industrial applications.
Uniqueness
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine is unique due to its chiral nature and the presence of the dimethylcyclohexyl group, which imparts specific steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
属性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC 名称 |
(1S)-1-(4,4-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1 |
InChI 键 |
HWPNUFDGVUVHSF-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1CCC(CC1)(C)C)N |
规范 SMILES |
CC(C1CCC(CC1)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13613888.png)
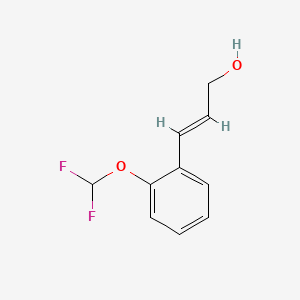
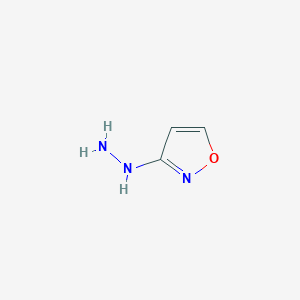

![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)
